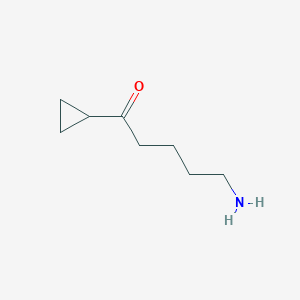
5-Amino-1-cyclopropylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-cyclopropylpentan-1-one is an organic compound with the molecular formula C₈H₁₅NO It is characterized by the presence of an amino group (-NH₂) and a cyclopropyl group attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-cyclopropylpentan-1-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-cyclopropylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted amines.
Aplicaciones Científicas De Investigación
5-Amino-1-cyclopropylpentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-cyclopropylpentan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group may contribute to the compound’s stability and reactivity, affecting its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with a primary amino group and a primary hydroxy group at the ends of a linear C₅-alkane.
1-Aminocyclopropanecarboxylic acid: A compound with a cyclopropane ring and an amino acid functional group.
Uniqueness
5-Amino-1-cyclopropylpentan-1-one is unique due to the presence of both an amino group and a cyclopropyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
5-amino-1-cyclopropylpentan-1-one |
InChI |
InChI=1S/C8H15NO/c9-6-2-1-3-8(10)7-4-5-7/h7H,1-6,9H2 |
Clave InChI |
HQOORAKZDYKNDB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine](/img/structure/B13158708.png)
![Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13158713.png)
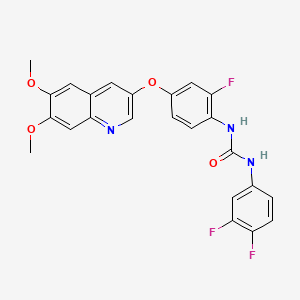
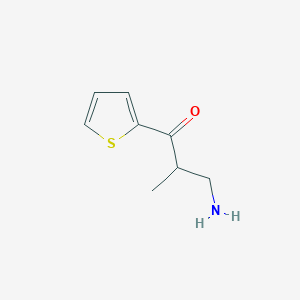
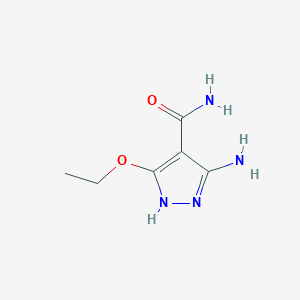
![Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)
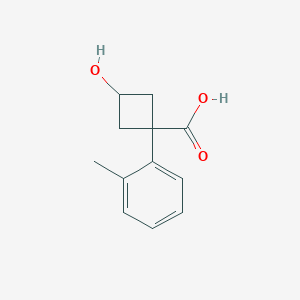
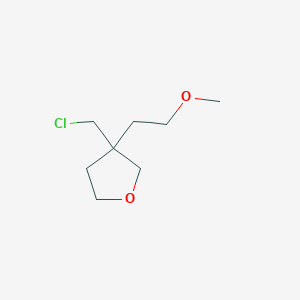
![6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13158763.png)
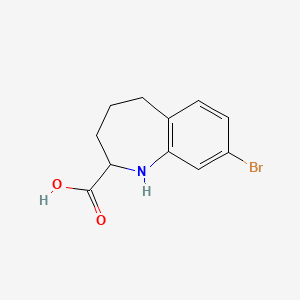
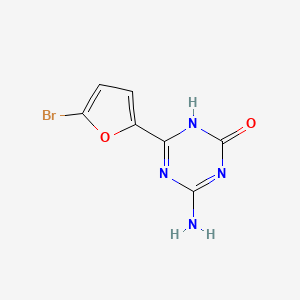
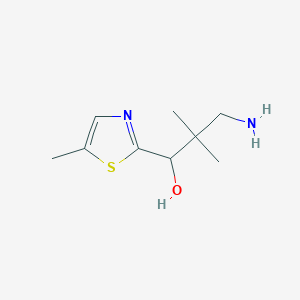
amine](/img/structure/B13158784.png)
